2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)7-19-13-15-10-5-6-18-11(10)12(17)16-13/h1-6H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPCWHPIEKIIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C(=O)N2)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Chemical Identity and Properties
- IUPAC Name: 2-[[(4-Chlorophenyl)methyl]sulfanyl]thieno[3,2-d]pyrimidin-4-ol
- CAS Number : 339105-65-6
- Molecular Formula : C₁₃H₉ClN₂OS₂
- Molecular Weight : 308.81 g/mol
- Physical Properties :
This compound features a thieno[3,2-d]pyrimidin-4-ol core substituted with a 4-chlorobenzylsulfanyl group. Its synthesis typically involves nucleophilic substitution reactions, as seen in related thienopyrimidine derivatives .
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
Substituent Effects: The chlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to non-chlorinated analogs like 2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol (274.36 g/mol) . Isopropylsulfanyl (226.32 g/mol) reduces steric hindrance, making it a high-purity intermediate for further functionalization .
The cyclopenta-fused derivative (C₂₂H₁₆Cl₂N₂OS₂, 459.40 g/mol) has two chlorine atoms, which may amplify electron-withdrawing effects and alter binding kinetics .
Synthesis and Applications :
- The target compound’s synthesis (similar to 8a/b and 9a/b) involves nucleophilic substitution, yielding 69–78% for spirocyclic analogs .
- Pyrazole-containing derivatives (e.g., 6b-d) show moderate yields (70–72%) and are explored for biological activity due to their hydrogen-bonding capabilities .
Pharmacokinetic Implications
- Lipophilicity: The target compound’s predicted logP (from pKa and structure) is higher than non-chlorinated analogs, favoring membrane penetration but possibly reducing aqueous solubility.
- Metabolic Stability : Bulkier derivatives (e.g., 6d, 459.40 g/mol) may exhibit slower metabolic clearance due to increased molecular complexity .
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol (CAS Number: 339105-65-6) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 308.8 g/mol. Its structure features a thienopyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing related compounds, it was found that thienopyrimidinone derivatives demonstrated robust antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The presence of a sulfanyl group in the structure is thought to enhance this activity.
Anticancer Potential
The compound's structural similarity to other pyrimidine derivatives suggests potential anticancer activity. Research on pyridothienopyrimidinone derivatives has shown significant cytotoxic effects against various cancer cell lines, with some compounds displaying IC50 values in the nanomolar range . The mechanism often involves inhibition of specific kinases that are overexpressed in cancer cells.
Enzyme Inhibition
Studies have highlighted the inhibitory effects of thienopyrimidine derivatives on various enzymes linked to cancer progression, including Pim kinases. These enzymes are implicated in cell survival and proliferation in malignancies. Compounds similar to this compound have been shown to bind effectively to the active sites of these kinases, thereby blocking their activity .
Case Studies
-
Antimicrobial Efficacy :
A series of thienopyrimidine derivatives were tested for their minimum inhibitory concentrations (MICs) against multiple bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values as low as 0.5 µg/mL against S. aureus . -
Cytotoxicity Against Cancer Cell Lines :
In vitro studies revealed that certain thienopyrimidine analogs led to significant reductions in cell viability in breast (MCF-7) and lung (H460) cancer cell lines, with IC50 values ranging from 5 µM to 15 µM . These findings suggest that modifications at the benzyl position can enhance cytotoxicity.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 339105-65-6 |
| Molecular Formula | C₁₃H₉ClN₂OS₂ |
| Molecular Weight | 308.8 g/mol |
| Antibacterial MIC (S. aureus) | ≤ 0.5 µg/mL |
| IC50 (MCF-7 Cell Line) | 5 - 15 µM |
| Enzyme Target | Pim Kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
